3',4'-Dichloro-2-morpholinomethyl benzophenone
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Overview
Description
3’,4’-Dichloro-2-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
3’,4’-Dichloro-2-morpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Preparation Methods
The synthesis of 3’,4’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
3’,4’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3’,4’-Dichloro-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxybenzophenone: Known for its use in UV filters and sunscreens.
2,4-Dihydroxybenzophenone: Used in the production of polymers and as a UV stabilizer.
4-Methoxybenzophenone: Utilized in the synthesis of pharmaceuticals and as a fragrance ingredient.
The uniqueness of 3’,4’-Dichloro-2-morpholinomethyl benzophenone lies in its specific substitution pattern and the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTKQCHHRAHMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643560 |
Source
|
Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-69-5 |
Source
|
Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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